molecular formula C14H18IN3O4 B13859777 [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide

[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide

Cat. No.: B13859777
M. Wt: 419.21 g/mol
InChI Key: QZMSPGPLVMBUCF-UHFFFAOYSA-N
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Description

[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide typically involves the reaction of 4-aminophenyltrimethylammonium iodide with N-hydroxysuccinimide ester of 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions, usually in an organic solvent such as dimethylformamide or dichloromethane, at room temperature or slightly elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is used as a reagent in organic synthesis. It is employed in the preparation of various functionalized compounds and as a building block in the synthesis of complex molecules.

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a probe to investigate the binding sites and activity of enzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]boronic acid
  • [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]methanol
  • [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]acetic acid

Uniqueness

Compared to similar compounds, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C14H18IN3O4

Molecular Weight

419.21 g/mol

IUPAC Name

[4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C14H17N3O4.HI/c1-17(2,3)11-6-4-10(5-7-11)15-14(20)21-16-12(18)8-9-13(16)19;/h4-7H,8-9H2,1-3H3;1H

InChI Key

QZMSPGPLVMBUCF-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O.[I-]

Origin of Product

United States

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